Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
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Overview
Description
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C24H42O4 and a molecular weight of 394.5879 g/mol . It is also known by other names such as 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester . This compound is a diester derived from 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. It is commonly used as a plasticizer in various polymer applications .
Preparation Methods
The synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical devices.
Industry: It is widely used in the manufacturing of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exerts its effects involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity . Molecular targets and pathways involved include the esterification sites on the polymer chains .
Comparison with Similar Compounds
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be compared with other similar compounds such as:
- Diisononyl phthalate (DINP)
- Di-2-propyl heptyl phthalate (DPHP)
- Diisodecyl phthalate (DIDP)
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
- Dioctyl terephthalate (DOTP)
- Citrate esters These compounds are also used as plasticizers but differ in their chemical structures and specific applications. This compound is unique due to its specific ester groups and cyclohexene ring, which provide distinct properties in terms of flexibility and compatibility with various polymers .
Properties
IUPAC Name |
bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBLKNHJWTATO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334342 |
Source
|
Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-49-3 |
Source
|
Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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